molecular formula C24H19BrN2O5 B14259487 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol

2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol

Cat. No.: B14259487
M. Wt: 495.3 g/mol
InChI Key: XUPIXJDMVKKIRD-UHFFFAOYSA-N
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Description

2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, nitro, and phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with different enzymes and receptors, potentially inhibiting or activating them. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H19BrN2O5

Molecular Weight

495.3 g/mol

IUPAC Name

2-[[4-[bis(5-methylfuran-2-yl)methyl]phenyl]iminomethyl]-4-bromo-6-nitrophenol

InChI

InChI=1S/C24H19BrN2O5/c1-14-3-9-21(31-14)23(22-10-4-15(2)32-22)16-5-7-19(8-6-16)26-13-17-11-18(25)12-20(24(17)28)27(29)30/h3-13,23,28H,1-2H3

InChI Key

XUPIXJDMVKKIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C4=CC=C(O4)C

Origin of Product

United States

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